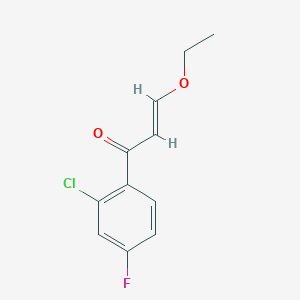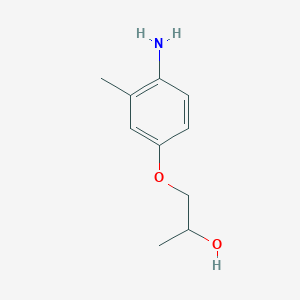
1-(4-Amino-3-methylphenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Amino-3-methylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-methylphenol with epichlorohydrin under basic conditions to form the intermediate epoxide. This intermediate is then subjected to nucleophilic ring-opening with a suitable nucleophile, such as an alcohol, to yield the desired product.
Reaction Conditions:
Step 1: 4-amino-3-methylphenol + epichlorohydrin
Step 2: Epoxide intermediate + alcohol
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-3-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (e.g., NaCl) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-(4-Amino-3-methylphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which 1-(4-Amino-3-methylphenoxy)propan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the phenoxy group may participate in hydrophobic interactions.
Comparación Con Compuestos Similares
1-(4-Amino-3-methylphenoxy)propan-2-ol can be compared with other similar compounds, such as:
- 1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol
- 1-amino-3-(3-methylphenoxy)propan-2-ol
- 1-amino-3-(4-methylphenoxy)propan-2-ol
These compounds share similar structural features but differ in the substituents on the phenoxy ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making each compound unique in its applications and properties .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
1-(4-amino-3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7-5-9(3-4-10(7)11)13-6-8(2)12/h3-5,8,12H,6,11H2,1-2H3 |
Clave InChI |
LDGTUHSLOWRWLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


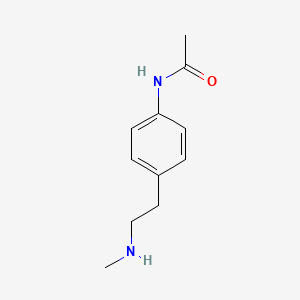
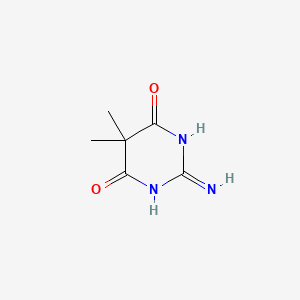
![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)
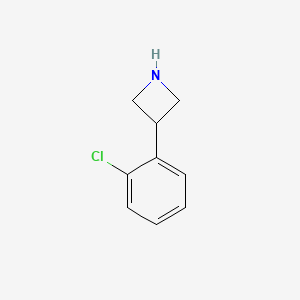

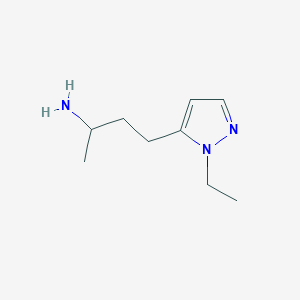


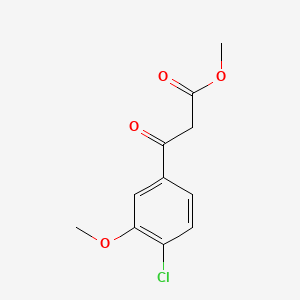
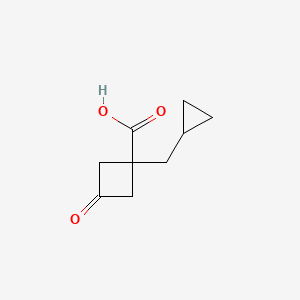
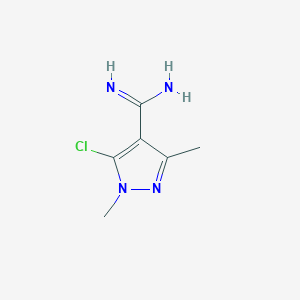
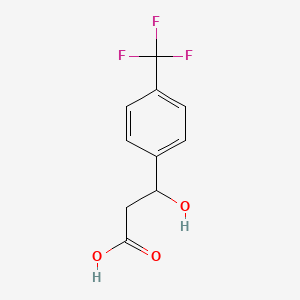
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
